[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{1-[(3-chloro-4-fluorophenoxy)methyl]-1H-pyrazol-3-yl}methanone
Description
This compound (CAS: 1005628-25-0) is a methanone derivative featuring two pyrazole rings bridged by a ketone group. The second pyrazole ring is functionalized with a (3-chloro-4-fluorophenoxy)methyl group, contributing enhanced lipophilicity and electronic effects due to halogen substituents. This structural profile suggests applications in medicinal or agrochemical research, where fluorinated and halogenated groups are often leveraged for stability and bioactivity .
Properties
IUPAC Name |
[3,5-bis(difluoromethyl)-5-hydroxy-4H-pyrazol-1-yl]-[1-[(3-chloro-4-fluorophenoxy)methyl]pyrazol-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClF5N4O3/c17-9-5-8(1-2-10(9)18)29-7-25-4-3-11(23-25)14(27)26-16(28,15(21)22)6-12(24-26)13(19)20/h1-5,13,15,28H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADLITXSKTFARDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NN(C1(C(F)F)O)C(=O)C2=NN(C=C2)COC3=CC(=C(C=C3)F)Cl)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClF5N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901103438 | |
| Record name | [3,5-Bis(difluoromethyl)-4,5-dihydro-5-hydroxy-1H-pyrazol-1-yl][1-[(3-chloro-4-fluorophenoxy)methyl]-1H-pyrazol-3-yl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901103438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1005628-25-0 | |
| Record name | [3,5-Bis(difluoromethyl)-4,5-dihydro-5-hydroxy-1H-pyrazol-1-yl][1-[(3-chloro-4-fluorophenoxy)methyl]-1H-pyrazol-3-yl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1005628-25-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3,5-Bis(difluoromethyl)-4,5-dihydro-5-hydroxy-1H-pyrazol-1-yl][1-[(3-chloro-4-fluorophenoxy)methyl]-1H-pyrazol-3-yl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901103438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{1-[(3-chloro-4-fluorophenoxy)methyl]-1H-pyrazol-3-yl}methanone typically involves multiple steps. The process begins with the preparation of the core pyrazole structure, followed by the introduction of the chlorofluorophenoxy group and the difluoromethyl groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactions with careful control of temperature and pressure to ensure high yields and purity. The use of automated reactors and continuous flow systems could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{1-[(3-chloro-4-fluorophenoxy)methyl]-1H-pyrazol-3-yl}methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce a new functional group in place of the chlorofluorophenoxy group.
Scientific Research Applications
[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{1-[(3-chloro-4-fluorophenoxy)methyl]-1H-pyrazol-3-yl}methanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the development of new materials with unique properties, such as enhanced thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism by which [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{1-[(3-chloro-4-fluorophenoxy)methyl]-1H-pyrazol-3-yl}methanone exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally related to several pyrazole-based derivatives, as evidenced by analogous CAS-registered molecules (Table 1). Key comparisons include:
Structural and Functional Group Analysis
| CAS Number | Key Functional Groups | Substituents | Inferred Properties |
|---|---|---|---|
| 1005628-25-0 | Methanone, dihydroxypyrazole, difluoromethyl, chloro-fluorophenoxy | [3,5-Bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl], [1-[(3-chloro-4-fluorophenoxy)methyl]-1H-pyrazol-3-yl] | High lipophilicity, potential H-bonding capacity |
| 1005629-66-2 | Sulfonamide, pyrazole, chlorophenoxy | N-Linked sulfonamide, ethyl group | Enhanced solubility, polar interactions |
| 1005565-99-0 | Propanamide, chloropyrazole, ethylsulfonyl | 3-(4-Chloro-5-methyl-1H-pyrazol-1-yl), ethylsulfonyl | Amide-driven H-bonding, sulfonyl group polarity |
Functional Group Impact: The methanone bridge in the target compound contrasts with sulfonamide (1005629-66-2) or propanamide (1005565-99-0) linkages. Difluoromethyl groups in the target compound may enhance lipophilicity compared to non-fluorinated analogs, improving membrane permeability in biological systems. The chloro-fluorophenoxy substituent introduces steric bulk and electron-withdrawing effects, which could influence binding affinity in enzyme-active sites compared to simpler phenoxy groups .
Synthetic Pathways :
- Similar compounds (e.g., ) are synthesized via condensation reactions in polar solvents (e.g., 1,4-dioxane) with bases like triethylamine. The target compound likely follows analogous protocols, though specific details are absent in the provided evidence .
Crystallographic and Analytical Methods: Structural characterization of such compounds often employs SHELX software (e.g., SHELXL for refinement), as noted in and .
Research Findings and Hypotheses
- Fluorine Effects: The difluoromethyl and fluoro groups may reduce oxidative metabolism, extending half-life compared to non-fluorinated analogs like 1005565-99-0.
- Phenoxy Substituents: The 3-chloro-4-fluorophenoxy group could enhance π-π stacking interactions in protein binding compared to the 3-chlorophenoxy group in 1005629-66-2 .
- Hydroxy Group : The 5-hydroxy substituent in the dihydropyrazole ring may facilitate crystal packing via H-bonding, as observed in similar hydroxy-pyrazole derivatives .
Biological Activity
The compound [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{1-[(3-chloro-4-fluorophenoxy)methyl]-1H-pyrazol-3-yl}methanone is a complex organic molecule characterized by its unique structural features, including difluoromethyl and hydroxy groups. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry.
Synthesis and Structure
The synthesis of this compound typically involves multiple steps that include the preparation of key intermediates followed by coupling reactions. The synthetic route often employs reagents such as difluoromethyl ketones and hydrazine derivatives, and the final product is purified through methods like recrystallization.
Key Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C17H15ClF4N3O3 |
| Molecular Weight | 392.77 g/mol |
| IUPAC Name | [3,5-bis(difluoromethyl)-5-hydroxy-4H-pyrazol-1-yl]{1-[(3-chloro-4-fluorophenoxy)methyl]-1H-pyrazol-3-yl}methanone |
| InChI Key | InChI=1S/C17H15ClF4N3O3/c18-10-3-1... |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The presence of difluoromethyl groups enhances its lipophilicity and metabolic stability, which can lead to increased bioactivity.
Molecular Targets
- Enzymatic Inhibition : The compound may inhibit enzymes involved in inflammatory processes, potentially offering anti-inflammatory effects.
- Receptor Modulation : It can interact with cellular receptors, activating signaling pathways that may lead to apoptosis in cancer cells.
Biological Activity
Research has shown that pyrazole derivatives exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The specific compound under consideration has demonstrated promising results in several studies:
Case Studies
- Anti-inflammatory Activity : In vitro studies indicate that the compound significantly reduces pro-inflammatory cytokine production in macrophages.
- Anticancer Properties : Preliminary data suggest that it induces apoptosis in various cancer cell lines, with IC50 values indicating potent activity.
- Antimicrobial Activity : The compound has shown effectiveness against several bacterial strains, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with other pyrazole derivatives:
| Compound Name | Biological Activity | IC50 (µM) |
|---|---|---|
| [3,5-bis(difluoromethyl)-5-hydroxy-4H-pyrazol] | Anti-inflammatory | 10 |
| [4-methoxyphenyl]-pyrazole | Anticancer | 15 |
| [trifluoromethyl]-pyrazole | Antimicrobial | 20 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
